![molecular formula C23H20N4O6 B2730196 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1243104-61-1](/img/structure/B2730196.png)

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

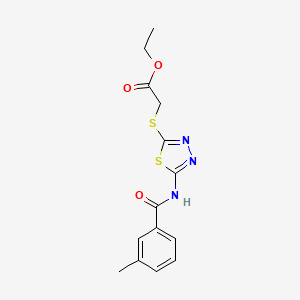

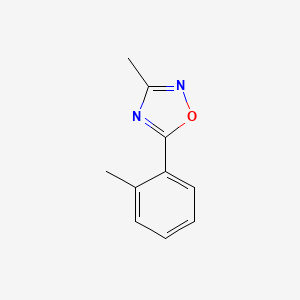

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide” has a molecular formula of C24H22N4O6 . It is a complex organic compound that contains several functional groups, including a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. The benzodioxol group, pyrazolo[1,5-a]pyrazin group, and acetamide group are all part of the molecule’s structure .Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide exhibit significant antimicrobial and antifungal properties. In a study, synthesized compounds were found to have good to moderate activity against bacterial strains, with some showing better antimycobacterial properties compared to standard drugs like ciprofloxacin and pyrazinamide. Additionally, certain compounds demonstrated excellent antifungal and antibacterial activity, comparable to clotrimazole and ciprofloxacin (Pandya et al., 2019).

Potential in Cancer Treatment

Various derivatives and analogues of this compound class have been investigated for their potential in cancer treatment. For instance, PMX 610, a derivative, has shown potent antitumor properties. Research utilizing copper(II)-chelated pyrazole functionalized mesoporous silica for the synthesis of PMX 610 indicated significant in vitro antitumor activity, surpassing that of cisplatin in certain cases (Mondal et al., 2014).

Application in Neuroscience

Compounds structurally related to this compound have been explored for their potential as antipsychotic agents. In particular, derivatives like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown promise in this area. Some synthesized compounds reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, unlike known antipsychotics (Wise et al., 1987).

Mechanism of Action

Future Directions

The compound could potentially be further studied for its anticancer activity, as similar compounds have shown promising results . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O6/c1-30-18-6-4-15(10-20(18)31-2)24-22(28)12-26-7-8-27-17(23(26)29)11-16(25-27)14-3-5-19-21(9-14)33-13-32-19/h3-11H,12-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBSTRCJAYABBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2730114.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]naphthalen-2-yl]thiophene-3-carboxamide](/img/structure/B2730119.png)

![1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2730120.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)

![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)